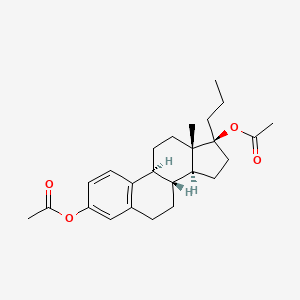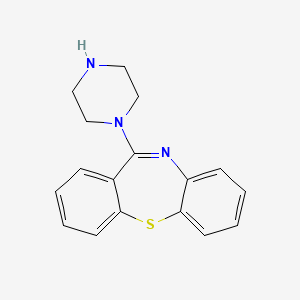
Norquetiapine
Overview
Description
Norquetiapine, also known as N-desalkylquetiapine, is the primary active metabolite of quetiapine, an atypical antipsychotic medication. It is known for its significant role in the pharmacological effects of quetiapine, particularly its antidepressant and anxiolytic properties. This compound is formed through the metabolic process involving the cytochrome P450 enzyme system, specifically CYP3A4 .
Mechanism of Action
Target of Action
Norquetiapine, an active metabolite of quetiapine, exhibits distinct pharmacological activity and plays a fundamental role in its antidepressant efficacy . The primary targets of this compound are noradrenaline reuptake , 5-HT1A receptors , presynaptic α2 receptors , 5-HT2C receptors , and 5-HT7 receptors .
Mode of Action
This compound selectively inhibits noradrenaline reuptake, acts as a partial agonist at 5-HT1A receptors, and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors . This interaction with its targets leads to increased synaptic norepinephrine levels , which may contribute to its clinically demonstrated antidepressant and anxiolytic action .
Biochemical Pathways
The blockade of dopamine D2 receptors in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by this compound .
Pharmacokinetics
Quetiapine, the parent compound of this compound, is rapidly and well absorbed after administration of an oral dose . The metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . The half-life of the parent compound is 7 hours, and the oral bioavailability of the drug in tablet form is nearly 100% .
Result of Action
The interaction of this compound with its targets leads to increased synaptic norepinephrine levels , which may contribute to its clinically demonstrated antidepressant and anxiolytic action . The sedative effects of quetiapine are sometimes diminished at higher doses, a phenomenon potentially attributable to the high affinity of this compound for the norepinephrine transporter (NET) and resulting elevated synaptic norepinephrine levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of quetiapine, the parent compound of this compound, is mediated by the cytochrome P450 system . Therefore, factors that affect the activity of this enzyme system, such as other medications, diet, and certain health conditions, can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Norquetiapine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the norepinephrine transporter (NET) and act as a partial agonist at serotonin 5-HT1A receptors . These interactions are essential for its anxiolytic and antidepressant effects. This compound also exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, contributing to its overall pharmacological profile .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the norepinephrine transporter, this compound increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission . Additionally, its partial agonist activity at serotonin 5-HT1A receptors helps regulate mood and anxiety by modulating serotonin signaling pathways . These effects contribute to the overall therapeutic benefits observed in patients treated with quetiapine.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the norepinephrine transporter, inhibiting its function and leading to increased norepinephrine levels in the synaptic cleft . This inhibition enhances noradrenergic neurotransmission, which is associated with its antidepressant effects. This compound also acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin signaling and contributing to its anxiolytic properties . Additionally, this compound exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, further influencing neurotransmitter systems involved in mood regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to maintain its pharmacological activity over extended periods, with minimal degradation observed . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and receptor activity, supporting its therapeutic potential in chronic conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound primarily exhibits anxiolytic and antidepressant effects by inhibiting the norepinephrine transporter and modulating serotonin signaling . Higher doses may lead to additional pharmacological effects, including moderate antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors . Excessive doses can result in adverse effects, such as sedation and motor impairment . These findings highlight the importance of dose optimization in achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway involves the oxidation and subsequent conjugation of this compound, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of CYP3A4 in this compound metabolism underscores the potential for drug-drug interactions with other medications that are substrates or inhibitors of this enzyme .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier and reaches the central nervous system, where it exerts its pharmacological effects . This compound’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Additionally, this compound interacts with transporters and binding proteins that regulate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and receptors . This localization allows this compound to modulate neurotransmitter levels and receptor activity effectively. Post-translational modifications, such as phosphorylation, may also influence this compound’s targeting to specific cellular compartments and its overall pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norquetiapine is synthesized from quetiapine through a process of N-desalkylation. This involves the removal of an alkyl group from the nitrogen atom in the quetiapine molecule. The reaction typically occurs in the liver, catalyzed by the enzyme CYP3A4 .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of quetiapine followed by its metabolic conversion. The process includes the use of liver microsomes or recombinant enzymes to facilitate the N-desalkylation reaction. The resulting this compound is then isolated and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Norquetiapine undergoes several types of chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen atoms, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen and hydrogen peroxide, with conditions often involving the presence of cytochrome P450 enzymes.
Reduction: Common reagents include hydrogen gas and metal catalysts such as palladium.
Substitution: Common reagents include halogens and nucleophiles, with conditions often involving acidic or basic environments.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
Norquetiapine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism of quetiapine and the development of analytical methods for its detection and quantification.
Biology: It is used in studies investigating the biological effects of quetiapine and its metabolites, particularly their interactions with neurotransmitter receptors.
Medicine: It is used in clinical research to understand the pharmacokinetics and pharmacodynamics of quetiapine, as well as its therapeutic effects in various psychiatric disorders.
Industry: It is used in the pharmaceutical industry for the development of new formulations and delivery systems for quetiapine
Comparison with Similar Compounds
Quetiapine: The parent compound, used primarily as an antipsychotic.
Clozapine: Another atypical antipsychotic with a similar structure but different pharmacological profile.
Nortriptyline: A tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.
Norquetiapine’s unique combination of actions on multiple neurotransmitter systems makes it a valuable compound in the treatment of psychiatric disorders, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881147 | |
| Record name | Norquetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-48-8 | |
| Record name | Norquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norquetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norquetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Norquetiapine demonstrates a distinct pharmacological profile compared to its parent compound, Quetiapine. Notably, this compound exhibits high affinity for the Norepinephrine Transporter (NET) and acts as an inhibitor. [] This inhibition effectively increases the concentration of Norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. [, , ]
A: In binding studies, this compound shows high affinity for NET. [] While it also interacts with other receptors like Dopamine D2 and Serotonin 5-HT2A receptors, its affinity for NET is particularly notable and considered a key driver of its pharmacological activity. [, , ]
A: Yes, this compound exhibits interactions with other neurotransmitter systems. Research suggests that it acts as a partial agonist at the Serotonin 5-HT1A receptor and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors. [, ] These interactions likely contribute to its broader therapeutic effects. [, ]
A: The inhibition of NET by this compound leads to increased levels of Norepinephrine in the synaptic cleft. [, ] This increase in Norepinephrine can impact various downstream signaling pathways. Studies show that this enhanced noradrenergic signaling, particularly in the prefrontal cortex, may contribute to its antidepressant effects. [, ] Furthermore, in vitro studies have shown that this compound can block the human cardiac sodium channel Nav1.5 in a state-dependent manner. []
A: A study has explored the development of PLGA microspheres containing this compound freebase for potential long-acting injections. [] The researchers successfully encapsulated this compound in the microspheres, achieving a sustained release profile in vitro and in vivo. [] This approach indicates the feasibility of developing formulations to overcome the limitations of this compound's pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.
A: While the provided research primarily focuses on this compound's activity, it's important to note that it is a metabolite of Quetiapine. Quetiapine is primarily metabolized by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4. [] Although the specific metabolic pathway of this compound is not extensively detailed in the abstracts, it likely undergoes further metabolism, potentially involving CYP2D6. []
A: Studies in rats show that this compound exhibits a higher absolute oral bioavailability (15.6%) compared to Quetiapine (0.63%). [] After oral administration of equivalent doses, this compound demonstrated a larger area under the curve (AUC0-∞) and higher maximum serum concentration (Cmax) than Quetiapine. [] Additionally, this compound displayed a greater brain-to-plasma concentration ratio, indicating superior brain penetration compared to its parent compound. []
A: Research suggests that polymorphisms in genes encoding CYP enzymes and drug transporters, particularly ABCB1, might influence the pharmacokinetics of both Quetiapine and this compound. [] Specifically, variations in the ABCB1 gene, responsible for P-glycoprotein (P-gp) transporter expression, were found to predict plasma Quetiapine concentrations. []
A: While this compound itself has not been the primary focus of clinical trials, studies investigating Quetiapine's efficacy in conditions like bipolar disorder and major depressive disorder provide indirect evidence for this compound's contribution to the observed therapeutic effects. [, , ] The distinct pharmacological profile of this compound, particularly its NET inhibition, is thought to contribute to the antidepressant effects seen in some patients treated with Quetiapine. [, ]
A: Several analytical methods have been developed and validated for the quantification of this compound in biological matrices, such as plasma, saliva, and brain tissue. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. [, , , ]
A: Due to the challenges associated with obtaining CSF samples, researchers have explored the use of surrogate matrices for analyzing this compound in CSF. One study investigated diluted plasma (1:200) as a potential surrogate and found that it provided a closer match to the MS response observed in CSF compared to artificial CSF. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
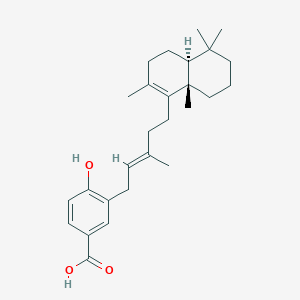

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
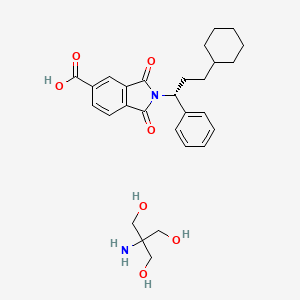
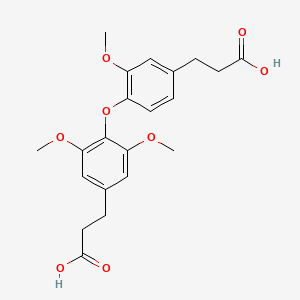
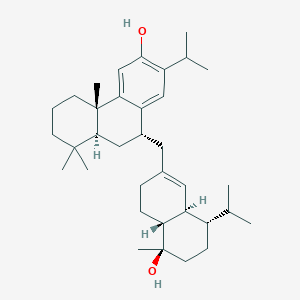
![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)
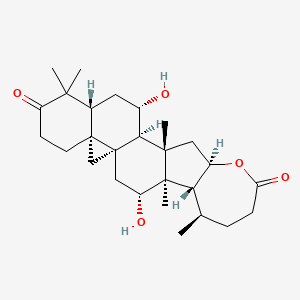
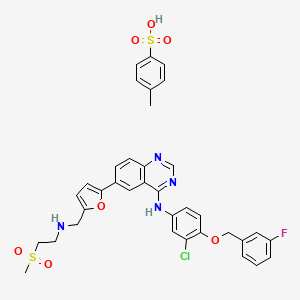
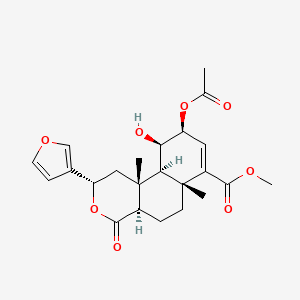
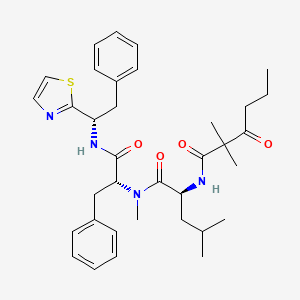
![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)
